(R)-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide
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Overview
Description
®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide is a chemical compound with the molecular formula C6H14INO2S and a molecular weight of 291.15 g/mol . It is characterized by the presence of an amino group, a carboxylic acid group, and a sulfonium group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide typically involves the reaction of ®-3-amino-3-carboxypropyl chloride with dimethyl sulfide in the presence of a base, followed by the addition of iodine to form the iodide salt . The reaction conditions often include:
- Temperature: 0-5°C
- Solvent: Methanol or ethanol
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of ®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reaction time
- Purification steps such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide involves its interaction with molecular targets such as enzymes and proteins. The sulfonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- ®-(3-Amino-3-carboxypropyl)dimethylsulfonium chloride
- ®-(3-Amino-3-carboxypropyl)dimethylsulfonium bromide
- ®-(3-Amino-3-carboxypropyl)dimethylsulfonium fluoride
Uniqueness
®-(3-Amino-3-carboxypropyl)dimethylsulfonium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride, bromide, and fluoride counterparts .
Properties
IUPAC Name |
[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDARUPBTIEXOS-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@H](C(=O)O)N.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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